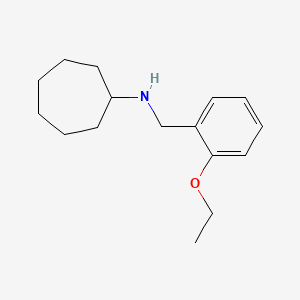![molecular formula C13H13N3O9 B12478069 N-[(2-methyl-3,5-dinitrophenyl)carbonyl]glutamic acid](/img/structure/B12478069.png)
N-[(2-methyl-3,5-dinitrophenyl)carbonyl]glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]PENTANEDIOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dinitrophenyl group and a pentanedioic acid moiety, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]PENTANEDIOIC ACID typically involves multiple steps, starting with the nitration of a methyl-substituted phenyl compound to introduce nitro groups at specific positions This is followed by the formation of a formamido group through a formylation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]PENTANEDIOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]PENTANEDIOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]PENTANEDIOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-METHYL-3,5-DINITROPHENYL)AMINO]PENTANEDIOIC ACID
- 2-[(2-METHYL-3,5-DINITROPHENYL)HYDROXY]PENTANEDIOIC ACID
Uniqueness
2-[(2-METHYL-3,5-DINITROPHENYL)FORMAMIDO]PENTANEDIOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H13N3O9 |
|---|---|
Molecular Weight |
355.26 g/mol |
IUPAC Name |
2-[(2-methyl-3,5-dinitrobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C13H13N3O9/c1-6-8(4-7(15(22)23)5-10(6)16(24)25)12(19)14-9(13(20)21)2-3-11(17)18/h4-5,9H,2-3H2,1H3,(H,14,19)(H,17,18)(H,20,21) |
InChI Key |
LLTHVYKEMSOTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanethione](/img/structure/B12477988.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12478008.png)
![3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12478010.png)
![2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12478014.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline](/img/structure/B12478015.png)
![2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12478016.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate](/img/structure/B12478017.png)



![dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate](/img/structure/B12478030.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B12478031.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12478034.png)

